2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Beschreibung
2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization, where they are used to protect materials from the harmful effects of ultraviolet radiation.
Eigenschaften
Molekularformel |
C16H15N5O |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
2-(benzotriazol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5O/c1-12-6-8-13(9-7-12)10-17-18-16(22)11-21-19-14-4-2-3-5-15(14)20-21/h2-10H,11H2,1H3,(H,18,22)/b17-10+ |
InChI-Schlüssel |
FOLNZWRXVNKNQJ-LICLKQGHSA-N |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2 |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(2H-benzotriazol-2-yl)acetohydrazide with 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: The original hydrazide and aldehyde.
Substitution: Various substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials that require UV protection.
Wirkmechanismus
The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the host material from UV-induced degradation. The benzotriazole moiety is primarily responsible for this UV-absorbing property. In biological systems, the compound may interact with cellular targets to exert antimicrobial or anticancer effects, although the exact molecular pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Known for its UV-absorbing properties.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Commonly used in plastics and coatings for UV protection.
Uniqueness
2-(2H-benzotriazol-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific hydrazone linkage, which may impart additional stability and reactivity compared to other benzotriazole derivatives. This unique structure could potentially enhance its effectiveness as a UV stabilizer and broaden its range of applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
